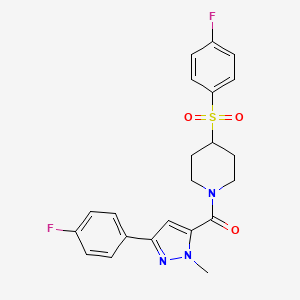
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, two fluorophenyl groups, a sulfonyl group, and a piperidine ring. These functional groups could potentially contribute to the compound’s reactivity and properties.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the pyrazole ring, followed by the introduction of the fluorophenyl groups, the sulfonyl group, and the piperidine ring.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atoms could potentially influence the compound’s electronic structure due to fluorine’s high electronegativity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the pyrazole ring, fluorophenyl groups, sulfonyl group, and piperidine ring suggest that it could participate in a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could potentially affect the compound’s polarity, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with complex structures incorporating elements such as fluorophenyl groups, pyrazolyl moieties, and sulfonyl piperidinyl segments are often synthesized and structurally characterized to explore their potential applications. For instance, the synthesis of novel heterocyclic compounds with antiproliferative activity involves detailed structural analysis through techniques like IR, NMR, LC-MS, and X-ray diffraction studies. This approach is foundational for understanding the molecular configuration and stability, which is crucial for further applications in medicinal chemistry and materials science (Benaka Prasad et al., 2018).
Biological Activities
Derivatives of phenylpyrazolyl methanones, including those with sulfonyl groups, are synthesized and evaluated for various biological activities, such as herbicidal and insecticidal properties. The synthesis involves multi-step reactions, and the biological efficacy of these compounds highlights their potential in developing new agrochemicals and pest management solutions (Wang et al., 2015).
Molecular Interaction Studies
The study of molecular interactions of certain antagonists with receptors, as in the case of cannabinoid receptors, involves complex derivatives of pyrazoles. These studies employ computational methods to understand the conformational dynamics and interaction mechanisms. Such research underpins the development of pharmaceuticals by elucidating the molecular basis of drug-receptor interactions, contributing to the design of drugs with improved specificity and efficacy (Shim et al., 2002).
Pharmaceutical Formulation and Delivery
The development of novel pharmaceutical formulations for enhancing the solubility and bioavailability of poorly water-soluble compounds is a significant area of research. Studies focusing on preventing precipitation and improving plasma exposure are critical for the effective delivery of drugs, especially for compounds intended for oral administration. This research is vital for early-stage clinical and toxicological studies (Burton et al., 2012).
Antimicrobial Activity
The synthesis of pyrazoline derivatives and their evaluation for antimicrobial activity exemplify another application area. By modifying structural elements and assessing the antimicrobial efficacy against various pathogens, such research contributes to the discovery of new antimicrobial agents. This is particularly important in the context of rising antimicrobial resistance (Kumar et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing fluorine can sometimes be hazardous due to the potential release of toxic fluorine gas.
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its reactivity, stability, and biological activity.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3S/c1-26-21(14-20(25-26)15-2-4-16(23)5-3-15)22(28)27-12-10-19(11-13-27)31(29,30)18-8-6-17(24)7-9-18/h2-9,14,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGAPAQJVBCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)
![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)
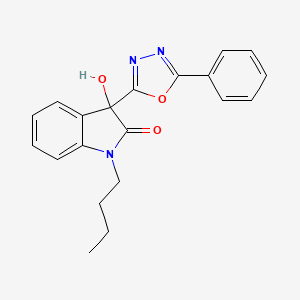
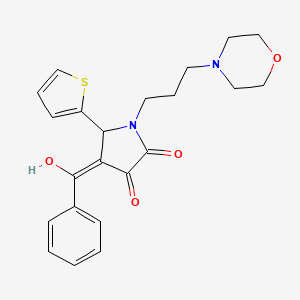
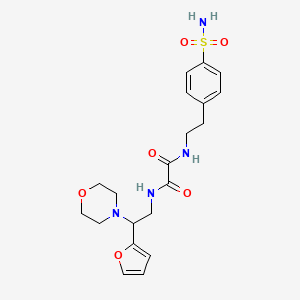
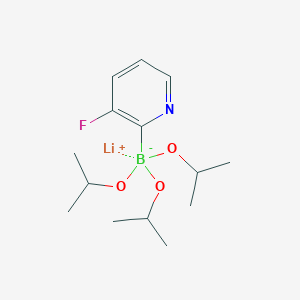
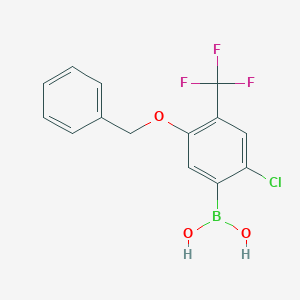
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)
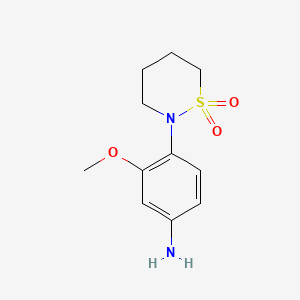
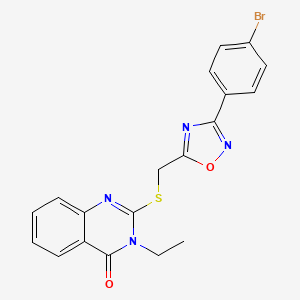
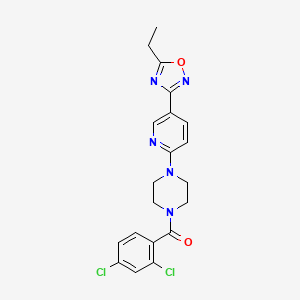
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)